Acid Stability: Npys Survives TFA and HF Conditions That Quantitatively Remove S-Trityl Protection
Boc-Cys(Npys)-OH is stable in trifluoroacetic acid:CH₂Cl₂ (1:1) and anhydrous hydrogen fluoride—the two acid treatments central to Boc/benzyl SPPS [1]. In a direct comparative study, the Npys group withstood HF:anisole (9:1) for 45 min at 0 °C, whereas under identical conditions the presence of free thiol caused Npys cleavage [2]. By contrast, S-trityl (S-Trt) protection is classified as base-stable but TFA-labile: only 4–5% of the trityl group remains after 30 min in 1% TFA/DCM, and complete Trt removal is achieved under these mild acidic conditions used for iterative Boc deprotection [3]. The Npys group thus enables Boc SPPS without premature thiol exposure, a property S-Trt cannot offer.
| Evidence Dimension | Stability to acidolytic conditions used in Boc SPPS |
|---|---|
| Target Compound Data | Boc-Cys(Npys)-OH: stable in TFA:CH₂Cl₂ (1:1) at room temperature; stable in HF:anisole (9:1) for 45 min at 0 °C |
| Comparator Or Baseline | Boc-Cys(Trt)-OH: S-Trt is quantitatively removed by 1% TFA/DCM within ~30 min (only 4–5% intact); classified as TFA-labile in standard cysteine protecting group tables |
| Quantified Difference | Npys: fully stable under conditions causing >95% removal of Trt within 30 min; Npys withstands HF:anisole (9:1) at 0 °C for ≥45 min |
| Conditions | TFA:CH₂Cl₂ (1:1), room temperature; HF:anisole (9:1), 0 °C, 45 min; 1% TFA/DCM, 30 min for Trt |
Why This Matters
Boc SPPS requires iterative TFA treatment for Nⁿ-Boc removal; a thiol protecting group that survives TFA enables on-resin manipulation without premature disulfide formation, which Trt cannot support.
- [1] Bernatowicz MS, Matsueda R, Matsueda GR. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. Int J Pept Protein Res, 1986; 28(2): 107–112. DOI: 10.1111/j.1399-3011.1986.tb03236.x View Source
- [2] Ridge RJ, Matsueda GR, Haber E, Matsueda R. Sulfur protection with the 3-nitro-2-pyridinesulfenyl group in solid-phase peptide synthesis. Synthesis of lysine8-vasopressin. Int J Pept Protein Res, 1982; 19(5): 490–498. DOI: 10.1111/j.1399-3011.1982.tb02634.x View Source
- [3] CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. Comparative data: only 4–5% of S-Trt removed under 1% TFA/DCM/TES (95:5) in 30 min. PMC Article PMC7610532, Table 6: S-Trt stability = base only; removal = 1% TFA. View Source
